molecular formula C8H5BrS2 B14353719 5-Bromo-2,3'-bithiophene CAS No. 90655-32-6

5-Bromo-2,3'-bithiophene

Cat. No.: B14353719
CAS No.: 90655-32-6
M. Wt: 245.2 g/mol
InChI Key: OCALZJRZOZRFSV-UHFFFAOYSA-N
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Description

5-Bromo-2,3’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings. Thiophenes are sulfur-containing heterocycles that are widely used in organic chemistry due to their stability and electronic properties. The addition of a bromine atom to the bithiophene structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2,3’-bithiophene can be synthesized through the bromination of 2,3’-bithiophene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a solvent such as chloroform or acetic acid at room temperature .

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2,3’-bithiophene are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3’-bithiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3’-bithiophene largely depends on its application. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,3’-bithiophene is unique due to its specific substitution pattern, which offers a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2-bromo-5-thiophen-3-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALZJRZOZRFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735023
Record name 5-Bromo-2,3'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90655-32-6
Record name 5-Bromo-2,3'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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